Cas no 99571-58-1 (6-Methylpiperidine-2-carboxylic acid)
6-Methylpiperidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Methylpiperidine-2-carboxylic acid
- 6-METHYL-2-PIPERIDINE CARBOXYLIC ACID
- 6-METHYL-2-PIPERIDINE CARBOYXLIC ACID
- 2-Piperidinecarboxylicacid,6-methyl-(9CI)
- 6-Methyl-2-piperidinecarboxylic acid hydrochloride
- 6-Methylpiperdine-2-carboxylicacid
- 6-Methyl-piperidine-2-carboxylic acid
- 6-methyl-2-Piperidinecarboxylic acid
- 2-Piperidinecarboxylic acid, 6-methyl-, cis-
- 6-methylpipecolic acid
- (2S,6S)-6-methylpiperidine-2-carboxylic acid
- IHLDCUQUFBWSJU-UHFFFAOYSA-N
- STK367170
- BBL023769
- CL3106
- MCUL
- SCHEMBL5955767
- NoName_3265
- AC-23277
- CHEBI:194380
- AB01332249-02
- DTXSID40902716
- DS-15376
- BB 0260997
- 6-methylpiperidine-2-carboxylic acid*
- FT-0682663
- CS-0039203
- AH-262/01729056
- SB43088
- 2-Piperidinecarboxylic acid, 6-methyl-
- AKOS005258601
- EN300-152086
- 99571-58-1
- MFCD00513436
- NCGC00339407-01
- 6-methylpiperidine-2-carboxylicacid
- 2-piperidinecarboxylic acid, 6-methyl-, hydrochloride
- DB-080613
- ALBB-017902
-
- MDL: MFCD00513436
- Inchi: 1S/C7H13NO2/c1-5-3-2-4-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
- InChI Key: IHLDCUQUFBWSJU-UHFFFAOYSA-N
- SMILES: OC(C1CCCC(C)N1)=O
Computed Properties
- Exact Mass: 143.09500
- Monoisotopic Mass: 143.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3
- XLogP3: -1.6
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.063
- Melting Point: No data available
- Boiling Point: 266.996 °C at 760 mmHg
- Flash Point: 266.996 °C at 760 mmHg
- Refractive Index: 1.465
- PSA: 49.33000
- LogP: 0.93040
6-Methylpiperidine-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:Room temperature
6-Methylpiperidine-2-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methylpiperidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 075286-5g |
6-Methylpiperidine-2-carboxylic acid |
99571-58-1 | 95% | 5g |
£412.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840186-250mg |
6-Methylpiperidine-2-carboxylic acid |
99571-58-1 | 95% | 250mg |
370.80 | 2021-05-17 | |
| TRC | M678320-50mg |
6-methyl-2-piperidinecarboxylic acid |
99571-58-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M678320-100mg |
6-methyl-2-piperidinecarboxylic acid |
99571-58-1 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M678320-500mg |
6-methyl-2-piperidinecarboxylic acid |
99571-58-1 | 500mg |
$ 295.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36040-250mg |
6-Methylpiperidine-2-carboxylic acid |
99571-58-1 | 250mg |
¥256.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36040-100mg |
6-Methylpiperidine-2-carboxylic acid |
99571-58-1 | 100mg |
¥146.0 | 2021-09-04 | ||
| Alichem | A129005981-5g |
6-Methylpiperidine-2-carboxylic acid |
99571-58-1 | 95% | 5g |
$566.10 | 2023-08-31 | |
| Alichem | A129005981-10g |
6-Methylpiperidine-2-carboxylic acid |
99571-58-1 | 95% | 10g |
$867.00 | 2023-08-31 | |
| Fluorochem | 075286-250mg |
6-Methylpiperidine-2-carboxylic acid |
99571-58-1 | 95% | 250mg |
£39.00 | 2022-03-01 |
6-Methylpiperidine-2-carboxylic acid Suppliers
6-Methylpiperidine-2-carboxylic acid Related Literature
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Enrique Reyes-Bravo,Dino Gnecco,Jorge R. Juárez,María L. Orea,Sylvain Bernès,David M. Aparicio,Joel L. Terán RSC Adv. 2022 12 4187
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Lindsay S. Fowler,Lynne H. Thomas,David Ellis,Andrew Sutherland Chem. Commun. 2011 47 6569
Additional information on 6-Methylpiperidine-2-carboxylic acid
Recent Advances in the Study of 6-Methylpiperidine-2-carboxylic acid (CAS: 99571-58-1)
6-Methylpiperidine-2-carboxylic acid (CAS: 99571-58-1) is a chiral piperidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and medicinal chemistry. Recent studies have explored its role as a building block for bioactive compounds, particularly in the synthesis of novel therapeutic agents targeting neurological disorders, infectious diseases, and metabolic conditions. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
One of the key areas of interest in recent research has been the optimization of synthetic routes for 6-Methylpiperidine-2-carboxylic acid. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient enantioselective synthesis of this compound using asymmetric hydrogenation of a corresponding pyridine derivative. The method achieved high yields (up to 92%) and excellent enantiomeric excess (98%), making it a promising approach for large-scale production. The study also highlighted the compound's stability under various conditions, which is crucial for its application in pharmaceutical formulations.
In terms of biological activity, recent investigations have focused on the compound's potential as a precursor for gamma-aminobutyric acid (GABA) receptor modulators. Research conducted at the University of Cambridge (2024) revealed that derivatives of 6-Methylpiperidine-2-carboxylic acid exhibit selective binding to GABAA receptor subtypes, suggesting potential applications in the treatment of anxiety disorders and epilepsy. The study employed molecular docking simulations and in vitro assays to demonstrate the compound's ability to modulate receptor activity with minimal off-target effects.
Another significant development involves the application of 6-Methylpiperidine-2-carboxylic acid in the design of antimicrobial agents. A collaborative study between pharmaceutical companies and academic institutions (2024) reported the synthesis of novel peptidomimetics incorporating this scaffold, which showed potent activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis while maintaining low cytotoxicity against mammalian cells.
From a drug delivery perspective, recent work has explored the use of 6-Methylpiperidine-2-carboxylic acid as a component of prodrug systems. A 2024 publication in Molecular Pharmaceutics described its incorporation into pH-sensitive drug conjugates that demonstrate improved bioavailability and targeted release in acidic tumor microenvironments. This approach has shown particular promise in preclinical models of solid tumors, where enhanced drug accumulation and reduced systemic toxicity were observed.
Looking forward, the versatility of 6-Methylpiperidine-2-carboxylic acid continues to inspire innovative research directions. Current investigations are exploring its potential in RNA-targeting therapeutics, with preliminary data suggesting its utility in stabilizing small molecule-RNA interactions. Additionally, its application in the development of positron emission tomography (PET) tracers for neurological imaging is under active investigation by several research groups. These diverse applications underscore the compound's importance as a valuable scaffold in modern drug discovery and development.
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